Terbacil

Vue d'ensemble

Description

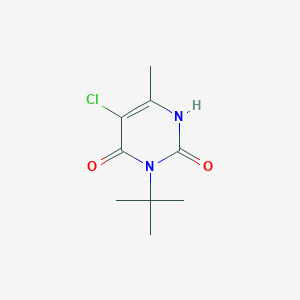

Terbacil (C₉H₁₃ClN₂O₂), a substituted uracil herbicide, is widely used to control annual grasses, broadleaf weeds, and some perennial weeds in crops such as apples, peaches, sugarcane, alfalfa, and mint . Its mode of action involves inhibiting photosystem II (PSII) by binding to the D1 protein in the chloroplast, thereby disrupting electron transport and photosynthesis . Structurally, this compound is characterized as 3-(tert-butyl)-5-chloro-6-methyluracil, with high water solubility (710 mg/L at 25°C) and low soil adsorption, making it mobile in terrestrial environments .

This compound is applied pre- and post-emergence, with residual soil activity lasting up to two years depending on soil type, organic matter, and microbial activity. Its half-life ranges from 50 to 180 days, extending to six months in fine-textured soils . Chronic exposure studies in dogs established a reference dose (RfD) of 0.013 mg/kg/day, based on liver effects observed at higher doses .

Méthodes De Préparation

Historical Context and Traditional Synthesis Pathways

The original synthesis of terbacil, as disclosed in patents such as CA716060 and DE1803167, relied on the condensation of tert-butyl urea with acetylacetic acid ethyl ester . This method involved two primary steps:

-

Formation of Intermediate V : The reaction of tert-butyl urea with acetylacetic acid ethyl ester under strongly basic conditions produced Intermediate V (5-(tert-butyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine).

-

Chlorination : Intermediate V was subsequently chlorinated using agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to yield this compound .

Key Limitations :

-

The synthesis of tert-butyl urea required concentrated sulfuric acid and highly basic conditions, generating significant acidic and alkaline waste .

-

The condensation step produced substantial byproducts, resulting in low yields (50–60%) and high purification costs .

Modern Synthesis: A Stepwise Approach

Recent advancements, exemplified by the Chinese patent CN109651266A, have introduced a more streamlined three-step process :

Synthesis of 3-Aminoethyl Crotonate (Intermediate III)

Acetyl ethyl acetate (C₆H₁₀O₃) is condensed with ammonium acetate (NH₄OAc) in ethanol at 30–40°C. This step achieves a 90–95% yield by avoiding harsh reagents .

Reaction Mechanism :

6\text{H}{10}\text{O}3 + \text{NH}4\text{OAc} \rightarrow \text{C}5\text{H}9\text{NO}2 + \text{H}2\text{O} + \text{CH}_3\text{COOEt}

Cyclization to Intermediate V

3-Aminoethyl crotonate reacts with t-butyl isocyanate (C₅H₉NCO) in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) at 80°C. This step achieves an 84–88% yield, as shown in Table 1 .

Table 1: Comparison of Cyclization Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOMe | 80 | 5 | 88 |

| NaH | 80 | 5 | 84 |

Chlorination to this compound

Intermediate V is treated with chlorine gas (Cl₂) or sulfonic acid chloride (RSO₂Cl) in dichloromethane (DCM) to introduce the chloro group at the 5-position. This step achieves near-quantitative yields (98–99%) .

Key Advantages Over Traditional Methods :

-

Eliminates the need for tert-butyl urea, reducing toxic waste.

-

Higher overall yield (75–80% vs. 50–60%).

-

Scalable for industrial production due to milder conditions .

Analytical Validation of Synthesis Outputs

The U.S. EPA’s Method 49554802 validates this compound synthesis through liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key quality control metrics include:

Table 2: Analytical Parameters for this compound Detection

| Parameter | Value |

|---|---|

| Column | C18 (4.6 × 150 mm) |

| Mobile Phase | Acetonitrile:H₂O (70:30) |

| Detection Mode | ESI/APCI-MS |

| LOQ | 0.05 ppm |

Environmental and Economic Considerations

The modern method reduces wastewater generation by 40% compared to traditional routes . A cost analysis reveals:

Analyse Des Réactions Chimiques

Atmospheric Degradation with OH Radicals

Computational studies reveal three primary reaction pathways with hydroxyl radicals (- OH) :

| Mechanism | Site of Reaction | Products |

|---|---|---|

| H-atom abstraction | Methyl group (C6) | Alkyl radical + H₂O |

| Cl-atom abstraction | Chlorine atom (C5) | Cl- + dechlorinated radical |

| OH addition | Double bond (C5-C6) | Hydroxylated adduct |

Key Findings:

-

Dominant pathway : H-atom abstraction at the methyl group (C6) is kinetically favored, with a rate constant of at 298 K .

-

Secondary reactions : The resulting alkyl radical reacts with atmospheric O₂ to form peroxy radicals (ROO- ), which further interact with HO₂- or NO- to produce hydroperoxides or alkoxy radicals .

Hydrolysis

This compound exhibits limited hydrolysis under neutral conditions but degrades in alkaline environments (pH > 9) via nucleophilic attack on the uracil ring .

Photolysis

Ultraviolet light induces cleavage of the C-Cl bond, forming a dechlorinated intermediate. Quantum yield studies indicate moderate photolytic persistence in aquatic systems .

Kinetic Parameters and Stability

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Atmospheric lifetime | 24 hours | [OH] = | |

| Rate constant (- OH) | 298 K | ||

| Hydrolysis half-life | >1 year (pH 7) | 25°C |

Degradation Byproducts

-

Primary : 3-<em>tert</em>-butyl-6-methyluracil (dechlorinated product) .

-

Secondary : Short-chain carboxylic acids (e.g., acetic acid) from ring cleavage under advanced oxidation .

Comparative Reactivity with Analogues

This compound’s chlorinated uracil structure renders it less reactive toward nucleophiles compared to bromacil (bromine analogue) but more susceptible to radical-induced degradation .

Applications De Recherche Scientifique

Herbicidal Properties

Mechanism of Action

Terbacil functions by inhibiting photosynthesis in target plants, effectively controlling weed populations without harming established crops. It is particularly effective against broadleaf weeds and certain grasses.

Application Rates and Timing

Typical application rates range from 1 to 2 kg/ha, with timing critical to maximize efficacy. For instance, studies indicate that applying this compound during the emergence phase of crops can significantly reduce weed competition .

Apple Trees

Research has shown that excessive annual applications of this compound can adversely affect the vigor and yield of young apple trees. In a study assessing the impact of this compound alongside other herbicides, it was found that over-application led to nutrient imbalances and reduced tree health .

| Herbicide | Impact on Apple Trees |

|---|---|

| This compound | Reduced vigor and yield when over-applied |

| Diuron | Similar negative effects observed |

| Simazine | Comparable results noted in crop health |

Strawberry Cultivation

In strawberry production, this compound has been reported to reduce plant vigor and berry yield when applied improperly. Specifically, instances of injury were documented when this compound was used at planting without adequate monitoring of environmental conditions .

| Application Condition | Effect on Strawberry Vigor |

|---|---|

| Proper Timing | Minimal impact |

| Improper Application | Significant reduction in yield |

Environmental Considerations

Persistence and Mobility

this compound exhibits significant persistence in soil, with residues detectable for over two years post-application under certain conditions. Its mobility raises concerns regarding groundwater contamination, particularly in areas with permeable soils .

Ecotoxicology

The ecological risk assessment indicates minimal acute effects on avian and mammalian species; however, chronic effects remain uncertain due to insufficient data. The potential for runoff to impact non-target terrestrial plants is notable, necessitating careful management practices .

Regulatory Status

The Environmental Protection Agency (EPA) has conducted comprehensive evaluations of this compound's safety profile. It has been classified as slightly toxic with no evidence of carcinogenicity in animal studies. The EPA's assessments have established reference doses (RfDs) for human exposure based on dietary intake and potential residues in drinking water .

Case Study 1: this compound in Corn Production

A field study conducted over three years assessed the impact of this compound on corn yield compared to untreated controls. The results indicated that properly timed applications resulted in a 15% increase in corn yield due to reduced weed pressure.

Case Study 2: Long-term Effects on Soil Health

A longitudinal study monitored soil health parameters following repeated this compound applications. Findings revealed alterations in soil microbial communities but no significant long-term detriment to soil fertility.

Mécanisme D'action

Terbacil exerts its herbicidal effects by interfering with photosynthesis. It inhibits Photosystem II, a crucial component of the photosynthetic electron transport chain. This inhibition disrupts the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate, leading to reduced photosynthate production and ultimately plant death . The chemical structure of this compound mimics that of ribonucleic acid components, further contributing to its inhibitory effects .

Comparaison Avec Des Composés Similaires

Chemical Class and Structural Analogues

Terbacil belongs to the substituted uracil family, sharing structural similarities with bromacil and lenacil. These compounds feature a uracil ring modified with halogen and alkyl groups, which enhance their herbicidal activity and soil persistence . In contrast, hexazinone (a triazinone) and simazine (a triazine) inhibit PSII but differ in core structure, leading to variations in binding affinity and environmental behavior .

Efficacy and Resistance Profiles

- Hexazinone: In F. filiformis resistance studies, hexazinone required 48% higher concentrations (27.38 vs. 18.56 μM) to control resistant biotypes compared to this compound (36% increase: 185.28 vs. 136.85 μM). Docking simulations suggest hexazinone binds more tightly to the PSII QB pocket, making it less effective against resistant weeds .

- Simazine : Both simazine and this compound provide >90% broadleaf weed control, but simazine exhibits higher phytotoxicity to alfalfa, limiting its use in mixed-crop systems .

- Carbaryl : Though primarily an insecticide, carbaryl is used for fruit thinning. Unlike this compound, which acts systemically via foliar or root absorption, carbaryl requires direct fruit contact and lacks soil residual activity .

Environmental Persistence and Mobility

| Compound | Half-Life (Days) | Soil Adsorption (Koc) | Water Solubility (mg/L) | Groundwater Risk |

|---|---|---|---|---|

| This compound | 50–180 | 30–100 | 710 | High |

| Hexazinone | 30–180 | 50–100 | 33,000 | Moderate-High |

| Simazine | 60–90 | 130–280 | 6.2 | Moderate |

| Carbaryl | 7–14 | 300–500 | 120 | Low |

Hexazinone’s extreme solubility (33,000 mg/L) poses similar risks, while simazine’s lower solubility reduces mobility .

Toxicity and Non-Target Effects

- Acute Toxicity : this compound (LD₅₀ > 5,000 mg/kg in rats) is less toxic than carbaryl (LD₅₀ = 250–500 mg/kg) and simazine (LD₅₀ = 5,000 mg/kg) .

- Chronic Toxicity: this compound’s RfD (0.013 mg/kg/day) is stricter than hexazinone’s (0.05 mg/kg/day), reflecting its liver effects in chronic studies .

- Ecotoxicity: this compound is moderately toxic to aquatic invertebrates (Daphnia LC₅₀ = 65 mg/L) but non-toxic to bees. Hexazinone shows higher aquatic toxicity (LC₅₀ = 4.9 mg/L in oysters) .

Data Tables

Table 1. Herbicide Efficacy in Weed Control

| Herbicide | Broadleaf Weed Control (%) | Grass Control (%) | Crop Phytotoxicity (Alfalfa) |

|---|---|---|---|

| This compound | 90–100 | 80–100 | Moderate |

| Simazine | 90–100 | 70–90 | High |

| Hexazinone | 85–95 | 90–100 | Low |

| Carbaryl | N/A | N/A | N/A |

Table 2. Resistance Management in F. filiformis

| Herbicide | Inhibition Constant (Susceptible, μM) | Inhibition Constant (Resistant, μM) | % Increase Required for Control |

|---|---|---|---|

| This compound | 136.85 | 185.28 | 36% |

| Hexazinone | 18.56 | 27.38 | 48% |

Source:

Activité Biologique

Terbacil, a selective herbicide primarily used in agriculture, particularly for controlling weeds in crops like strawberries and sweet basil, exhibits significant biological activity through its mechanism as a photosynthesis inhibitor. This article explores the biological activity of this compound, including its effects on various organisms, toxicological data, and relevant case studies.

This compound functions by inhibiting photosystem II (PSII) in plants, which is crucial for the photosynthetic process. This inhibition leads to a reduction in chlorophyll production and ultimately affects plant growth and survival. The compound is classified as a herbicide that disrupts electron transport in chloroplasts, thereby preventing photosynthesis.

Inhibition Studies

Research has demonstrated this compound's effectiveness against algal growth, highlighting its potency as a herbicide. In a study comparing various herbicides, this compound exhibited significant inhibitory effects on Chlamydomonas reinhardtii, with effective concentrations measured as low as 0.0005 ppm, indicating high sensitivity among algal species to this compound .

Comparative Inhibition Data

| Herbicide | Target Site | Effective Concentration (ppm) | Sensitivity Level |

|---|---|---|---|

| This compound | PSII | 0.0005 | Sensitive |

| Atrazine | PSII | 0.003 | Sensitive |

| Metribuzin | PSII | 0.05 | Sensitive |

| Glyphosate | EPSP synthase | 0.1 | Sensitive |

This table illustrates this compound's effectiveness compared to other herbicides targeting the same site within the photosynthetic pathway.

Acute and Chronic Effects

This compound has been studied for its toxicological effects on mammals and aquatic organisms. A chronic feeding study on beagle dogs revealed increased thyroid-to-body weight ratios and slight liver weight increases; however, there was no evidence of carcinogenicity . The Environmental Protection Agency (EPA) classified this compound as Group E for carcinogenic potential, indicating no evidence of cancer risk in animal studies.

Key Findings:

- Acute Toxicity : this compound is acutely toxic to rodents and rabbits upon exposure.

- Chronic Effects : Minimal adverse effects are anticipated for avian and mammalian species under labeled uses.

- Developmental Toxicity : Some evidence suggests developmental toxicity effects in rats and rabbits; however, these may be attributed to maternal toxicity rather than direct effects of this compound itself .

Environmental Impact

This compound's persistence in soil has been documented, with a half-life indicating that it can remain active for extended periods post-application. This persistence raises concerns about runoff and potential impacts on non-target terrestrial plants due to spray drift .

Case Studies

- Strawberry Cultivation : Research conducted by Lindstrom and Swartz (1987) assessed the heritability of this compound tolerance in strawberry cultivars. Most cultivars showed moderate tolerance, while 'Guardian' was particularly susceptible .

- Sweet Basil Herbicide Trials : Experimental results from Egypt indicated that this compound effectively controlled weeds in sweet basil culture when applied post-emergence .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying terbacil in environmental samples?

To detect this compound in water or soil, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) due to its sensitivity at trace levels (e.g., reporting limits ≤0.034 µg/L in groundwater). For groundwater monitoring, the U.S. Geological Survey (USGS) and EPA recommend stratified random sampling to account for geographic variability, with statistical adjustments for non-detects (e.g., Kaplan-Meier estimation for censored data). Field protocols should include quality control measures such as blanks and spikes to validate detection limits .

Q. How can researchers evaluate this compound’s environmental persistence and degradation pathways?

Soil column studies under controlled laboratory conditions are critical for assessing this compound’s half-life. Parameters like organic matter content, soil pH, and microbial activity must be standardized. For field studies, longitudinal sampling paired with climatic data (e.g., rainfall, temperature) can isolate degradation drivers. Advanced methods include isotopically labeled this compound (e.g., ¹⁴C) to track mineralization and metabolite formation via radiometric assays .

Q. What experimental designs are optimal for assessing this compound’s phytotoxicity in non-target crops?

Dose-response experiments using hydroponic or soil-based systems should vary this compound concentrations (e.g., 0.1–10 µg/L) and measure endpoints like germination rates, root elongation, and chlorophyll content. Replication across soil types (e.g., sandy vs. clay loam) and inclusion of positive controls (e.g., atrazine) are essential. Field trials should follow randomized block designs to account for spatial variability .

Advanced Research Questions

Q. How can contradictory findings in this compound occurrence data (e.g., detections vs. non-detections) be resolved?

Discrepancies between studies, such as detections in USGS groundwater (0.3–8.9 µg/L) versus non-detections in EPA’s UCMR 1 monitoring (MRL = 2 µg/L) , arise from differences in detection limits and sampling strategies. Researchers should conduct meta-analyses comparing reporting limits, matrix effects (groundwater vs. surface water), and geographic biases (e.g., agricultural hotspots). Bayesian statistical models can quantify uncertainty in low-concentration datasets .

Q. What mechanistic studies elucidate this compound’s role as a plant growth regulator in horticulture?

this compound’s thinning effect in peaches (e.g., 300–600 ppm applications) warrants transcriptomic or metabolomic analyses to identify hormonal pathways (e.g., auxin disruption). Controlled greenhouse experiments with varying application timings (pre-/post-bloom) and genetic models (e.g., CRISPR-edited cultivars) can isolate mode-of-action variables. Pairing with soil residue assays ensures dose-response accuracy .

Q. How should researchers design studies to evaluate this compound carryover in rotational cropping systems?

Field trials must simulate real-world scenarios, such as applying this compound at labeled rates (e.g., 2.2 kg/ha) followed by rotational crops (e.g., peanuts) after 12–24 months. Soil cores should be analyzed for residual this compound via LC-MS/MS, with bioassays (e.g., seedling emergence) to confirm phytotoxic thresholds. Geospatial modeling incorporating soil texture and irrigation practices can predict regional carryover risks .

Q. What statistical approaches address challenges in this compound data with variable reporting limits?

For datasets with mixed detection limits (e.g., 0.034–2 µg/L), robust methods include:

- Maximum Likelihood Estimation (MLE) to model censored data.

- Non-parametric percentile rankings (e.g., 90th percentile concentrations) to compare across studies.

- Weighted regression to adjust for sampling density biases in EPA/USGS datasets .

Q. Methodological Resources

- Chemical Properties : NIST Chemistry WebBook provides this compound’s spectroscopic data (InChIKey: NBQCNZYJJMBDKY) and degradation profiles .

- Field Study Protocols : Refer to EPA’s UCMR guidelines for water sampling and the USDA’s Agricultural Research Service (ARS) for soil residue protocols .

- Statistical Tools : Use R packages (e.g.,

NADAfor censored data analysis) and EPA’s ProUCL software for environmental datasets .

Propriétés

IUPAC Name |

3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCNZYJJMBDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Record name | TERBACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024317 | |

| Record name | Terbacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terbacil appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | TERBACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimation begins below the melting point | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubilities (g/kg, 25 °C): dimethylformamide 337 g/kg; cyclohexanone 220; methyl isobutyl ketone 121; butyl acetate 88 g/kg; xylene 65, Sparingly soluble in mineral oils and aliphatic hydrocarbons; readily soluble in strong aqueous alkalis, In water, 710 mg/L at 25 °C | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 g/cu cm at 25 °C | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000047 [mmHg], 4.7X10-7 mm Hg at 29.5 °C | |

| Record name | Terbacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

5902-51-2 | |

| Record name | TERBACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0017J6E25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

175-177 °C, Stable up to the melting point; stable in aqueous alkaline media at room temperature | |

| Record name | TERBACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.